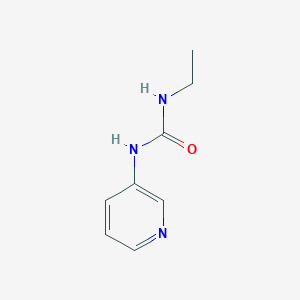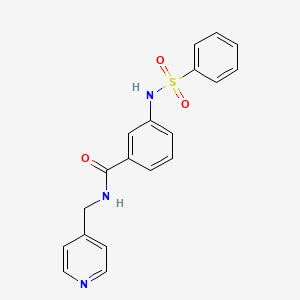![molecular formula C21H19IN2O3S B7464383 2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide, also known as BIA 10-2474, is a small molecule inhibitor that was developed for the treatment of chronic pain. It belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors, which target the endocannabinoid system in the body. FAAH is an enzyme that breaks down anandamide, a neurotransmitter that plays a role in pain regulation, mood, and appetite. By inhibiting FAAH, BIA 10-2474 increases the levels of anandamide in the body, which can alleviate pain and improve mood.
Mécanisme D'action
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide 10-2474 works by inhibiting the activity of FAAH, which is responsible for breaking down anandamide. By blocking FAAH, this compound 10-2474 increases the levels of anandamide in the body, which can bind to cannabinoid receptors and produce analgesic and anti-inflammatory effects. The exact mechanism of action of this compound 10-2474 is still being studied, but it is believed to involve modulation of the endocannabinoid system.
Biochemical and Physiological Effects:
This compound 10-2474 has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to reduce pain sensitivity and inflammation, as well as improve mood and anxiety. It has also been shown to increase the levels of anandamide in the body, which can have a range of effects on the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide 10-2474 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. However, its complex synthesis method and potential toxicity have limited its use in some experiments. In addition, the exact mechanism of action of this compound 10-2474 is still being studied, which can make it difficult to interpret some results.
Orientations Futures
There are several future directions for research on 2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide 10-2474. One area of interest is its potential use in the treatment of chronic pain and other conditions. Further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other drugs. In addition, further research is needed to understand the exact mechanism of action of this compound 10-2474 and its effects on the endocannabinoid system. Overall, this compound 10-2474 has the potential to be a useful tool for studying the endocannabinoid system and developing new treatments for a range of conditions.
Méthodes De Synthèse
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide 10-2474 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and involves several steps, including the formation of an intermediate compound, which is then reacted with other reagents to form the final product. The synthesis method for this compound 10-2474 has been described in detail in scientific literature.
Applications De Recherche Scientifique
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide 10-2474 has been the subject of extensive scientific research, particularly in the field of pain management. Several studies have investigated its potential as a treatment for chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, this compound 10-2474 has been studied for its potential use in the treatment of anxiety, depression, and other mood disorders.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O3S/c1-23(18-8-4-2-5-9-18)21(25)16-24(19-14-12-17(22)13-15-19)28(26,27)20-10-6-3-7-11-20/h2-15H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOOWCAYVQJXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(phenylcarbonyl)piperidine-4-carboxamide](/img/structure/B7464303.png)

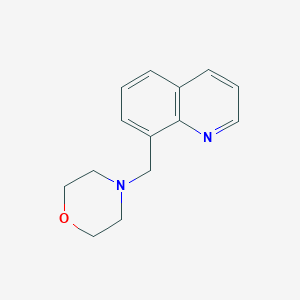
![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)
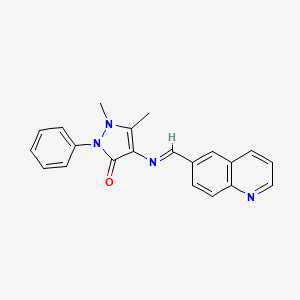
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)
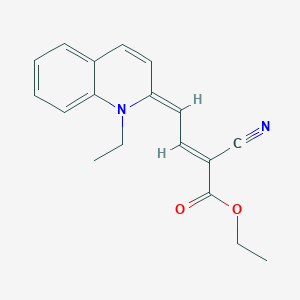
![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)
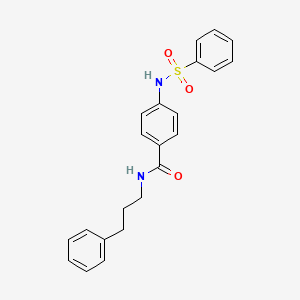
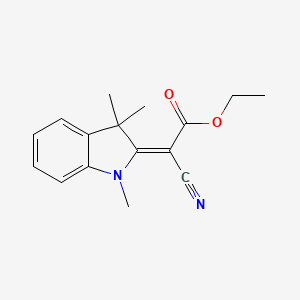
![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
